Home > Products > Screening Compounds P57883 > N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide - 923081-21-4

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Catalog Number: EVT-3117735
CAS Number: 923081-21-4
Molecular Formula: C18H18N2O3
Molecular Weight: 310.353
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-[4-(morpholin-4-yl)phenyl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-1,3-benzimidazole-5-carboxylate monohydrate

Compound Description: This compound is a benzimidazole-5-carboxylate derivative. The crystal structure of this compound, including its two independent benzimidazole-5-carboxylate molecules and two water molecules, is described in the paper. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: This compound, known as AP24534, is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. []

(2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE). Studies have investigated its role in rodents, particularly focusing on the intestine's role in its elimination. [, ]

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a therapeutic agent widely used to treat leukemia by specifically inhibiting tyrosine kinases. []

3-[3-(N,N-Dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562)

Compound Description: This compound, GR-55562, and its O-methylated analogs have been investigated for their binding affinity at cloned h5-HT1D, h5-HT1D, and h5-HT1A receptors. Functional activity was determined at the h5-HT1B receptor using a [35S]GTP gamma S binding assay. []

6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene (FMPD)

Compound Description: FMPD is a potential novel antipsychotic drug candidate with high affinity for dopamine D2 (Ki = 6.3 nM), 5-HT2A (Ki = 7.3 nM), and 5-HT6 (Ki = 8.0 nM) human recombinant receptors. []

Relevance: Though both FMPD and N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide target the central nervous system, they belong to different chemical classes and lack significant structural similarities. FMPD's structure centers around a benzo[f]azulene core with a piperazine ring and a fluorine atom, differing significantly from the benzamide core and pyrrolidine ring found in N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. []

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-ylpyrimidin-2-ylamino)phenyl]benzamide methanesulfonate (Ponatinib)

Compound Description: This compound, specifically its crystalline β-form methanesulfonate salt, is highlighted for its use in pharmaceutical compositions for treating or diagnosing oncological diseases. []

Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes

Compound Description: This compound series, specifically those containing N-benzylpyrazole or N-methylpyrazole moieties, have shown significant nematicidal activity against Ditylenchus myceliophagus and Caenorhabdites elegans. Additionally, they exhibited promising antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungal organisms. []

Relevance: The Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes are not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, as they belong to distinct chemical classes and lack a shared core structure. These compounds focus on pyrazolo[3,4-d]thiazole scaffolds, while N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide features a benzamide core and a pyrrolidine ring. []

6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines

Compound Description: This group of compounds, particularly 2‐[(1‐{4‐[2‐(6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p‐tolyl)benzamide (compound 7 h), has been identified as potent modulators of P-glycoprotein (P-gp)‐mediated multidrug resistance (MDR) with potential applications in cancer chemotherapy. []

Relevance: The 6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinoline derivatives are not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, as they belong to distinct chemical classes and lack a shared core structure. These compounds center on a tetrahydroisoquinoline scaffold with a triazole ring, while N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide features a benzamide core and a pyrrolidine ring. []

4-Methoxy-N-{(E)-(piperidin-1-yl)phenyl)methylidene}aniline

Compound Description: This compound acts as a ligand in the synthesis of cyclopalladated complexes, which have shown potential as antimicrobial agents. []

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe)

Compound Description: DS2OMe is a potential PET radioligand for visualizing δ-containing GABAA receptors. Its radiolabeled form, [11C]DS2OMe, has been evaluated in domestic pigs. [, ]

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound shows promise as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), making it a potential target for anti-inflammatory drug discovery. []

N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and Its Derivatives

Compound Description: This set of benzimidazole derivatives, synthesized and characterized for their potential anti-inflammatory activity, includes compounds like 1-(1H-benzimidazol-2-yl)-(3-hydrazinylphenyl)ethanone, N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N-(3-nitrophenyl)acetamide, N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N-(2-nitrophenyl)acetamide, and N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide-N-phenylacetamide. []

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor under development for treating various cancers. []

4-(4-Methoxyphenoxy)-3-(N3-benzoylthymin-1-yl)but-1-ene

Compound Description: This compound is notable for its unique photochemical reactivity, undergoing a fully selective intramolecular ortho photocycloaddition reaction. []

Relevance: This compound is not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. It features a thymine moiety linked to a butene chain, with a methoxyphenoxy group attached, while N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has a benzamide core and a pyrrolidine ring. []

3-Z-[1-(4-(N-((4-Methylpiperazin-1-yl)methylcarbonyl)-N-methylamino)anilino)-1-phenylmethylene]-6-methoxycarbonyl-2-indolinone

Compound Description: This compound is a 2-indolinone derivative that exists as a mono-ethane sulfonate salt. It is mentioned in the context of pharmaceutical compositions. []

Relevance: This 2-indolinone derivative is not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, as they belong to distinct chemical classes and lack a shared core structure. This compound features an indolinone core with a methylpiperazine moiety, while N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide features a benzamide core and a pyrrolidine ring. []

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide

Compound Description: This group of compounds represents a series of novel azetidinone derivatives synthesized using ultrasound-assisted methods. These compounds exhibit potential anti-tubercular activity against Mycobacterium tuberculosis (MTB). [, ]

1-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas and N-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperidine/4-methylpiperazinecarboxamides

Compound Description: These two series of compounds, synthesized from a common synthon, involve modifications around a [, , ]dioxaphosphepino[5,6-c]pyrazole scaffold and are explored for their antimicrobial activity. []

Relevance: These compounds are not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. They are based on a [, , ]dioxaphosphepino[5,6-c]pyrazole core with various urea and carboxamide substituents, while N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide features a benzamide core and a pyrrolidine ring. []

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767, a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist, is notable for its metabolism involving cytochrome P450, methyltransferases, flavin monooxygenases, and esterases. [, ]

N-(2-Chloro-phenyl-carbamothioyl)-4-fluoro-benzamide and N-(4-Bromo-phenyl-carbamothioyl)-4-fluoro-benzamide

Compound Description: These compounds are structurally similar benzamide derivatives with variations in halogen substitutions on their phenyl rings. Their crystal structures and Hirshfeld surface analyses have been reported. []

Relevance: These compounds, while also containing a benzamide core, differ significantly from N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide in their overall structure. The presence of a thiourea moiety linking the two phenyl rings, along with the halogen substitutions (chloro and bromo), makes them distinct from N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, which features a methoxy group and a 2-oxopyrrolidine ring on its phenyl ring. []

H16 and H18

Compound Description: These are two novel hole transport materials (HTMs) featuring dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives. They show promise in perovskite solar cells. H16, in particular, exhibits a high power conversion efficiency (PCE) of 18.16%. []

Relevance: These compounds are not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. H16 and H18 are based on a dithieno[3,2-b:2′,3′-d]pyrrole core and are designed for their electronic properties in solar cell applications, while N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide features a benzamide core and a pyrrolidine ring for potential pharmaceutical applications. []

N-(2,3-Difluorophenyl)-2-[4-({7-methoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide and N-(2,3-Difluorophenyl)-2-[4-({7-ethoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide

Compound Description: These compounds are part of a patent describing their use in treating diseases, particularly proliferative diseases like cancer. []

Relevance: These compounds, while structurally complex, are not directly comparable to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. They are based on a quinazoline core with a piperidine ring and a pyrazole ring, differing significantly from the benzamide core and pyrrolidine ring found in N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. []

[3H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide ([3H]WC-10)

Compound Description: [3H]WC-10 serves as a selective radioligand for dopamine D3 receptors and has been used in in vitro studies to characterize these receptors. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib, specifically its amorphous form or pharmaceutically acceptable salts, is a key component in developing modified-release pharmaceutical compositions. The use of organic acids for solubilizing nilotinib aims to enhance its bioavailability and mitigate the food effect. [, , , ]

N-Substituted 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one

Compound Description: This compound series comprises novel derivatives synthesized by reacting 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with various substituted halo compounds. []

Relevance: These chromen-2-one derivatives are not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. They feature a chromen-2-one core with a piperazine ring, differing significantly from the benzamide core and pyrrolidine ring found in N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. []

N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides

Compound Description: This group of compounds has been investigated for their potential as potent and selective dopamine D(3) receptor ligands, with some showing promise as candidates for positron emission tomography (PET). []

(S)-(6-(Bromo/chloro)-2-methoxy-2,6-dihydroquinolin-3-yl)(phenyl)methanol

Compound Description: This compound is a dihydroquinoline derivative characterized by its crystal structure, which exists as a mixed crystal with both bromo and chloro substituents. []

Relevance: This compound is not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. It features a dihydroquinoline core with a methoxy group and a phenyl methanol substituent, while N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has a benzamide core and a pyrrolidine ring. []

N-(2-{[(2-Hydroxynaphtalen-1-yl)phenylmethyl]amino}ethyl)-3,5-dinitrobenzamide

Compound Description: This compound is a naphthol derivative synthesized and characterized as part of a study exploring new synthetic methodologies. []

Relevance: This compound shares a benzamide core with N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, but their overall structures differ significantly. The presence of a naphthalene ring system and a dinitro substitution on the benzamide ring distinguishes it from N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. A UPLC-QDa method was developed to quantify this impurity at trace levels. []

Relevance: This compound, while structurally complex, is not directly comparable to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. It is characterized by an indole ring system linked to a pyrimidine ring, which is further attached to a substituted phenyl ring. This structure differs significantly from the benzamide core and pyrrolidine ring found in N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a benzamide derivative designed as a potent and selective histone deacetylase (HDAC) inhibitor. It shows promise as an oral anticancer drug candidate with a favorable pharmacokinetic profile. []

4-(5-(2-(Substituted)-4-oxothiazolidin-3-yl)-1,3,4-thiadiazol-2-yl)phenyl acetate derivatives

Compound Description: This series of compounds, derived from phenolic aldehydes, were synthesized and evaluated for their anticancer and antimicrobial activities. []

Relevance: These compounds are not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. They feature a thiadiazole core with a thiazolidinone ring, differing significantly from the benzamide core and pyrrolidine ring found in N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. []

(R)-N-[5-(2-Methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide (PHA739358, Danusertib)

Compound Description: PHA739358, also known as Danusertib, is an antitumor agent. A novel synthetic method for this compound is described, utilizing glycine as a starting material. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and Their Derivatives

Compound Description: This group of compounds, synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides, has been studied for its potential biological activity, particularly its bactericidal and fungicidal properties. [, ]

Relevance: These compounds are not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. They are characterized by a cyclohexadienone ring with a sulfonyl imine linkage, differing significantly from the benzamide core and pyrrolidine ring found in N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. [, ]

Properties

CAS Number

923081-21-4

Product Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Molecular Formula

C18H18N2O3

Molecular Weight

310.353

InChI

InChI=1S/C18H18N2O3/c1-23-16-10-9-14(12-15(16)20-11-5-8-17(20)21)19-18(22)13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)

InChI Key

HQWSIDWHNYWHLF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3CCCC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.